N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
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Overview
Description
“N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide” is a chemical compound with the molecular formula C17H19N3O2S and a molecular weight of 329.42. It belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole compounds usually involves two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . The benzimidazole core is further substituted with a benzyl group and a methanesulfonamide group.Scientific Research Applications
Selective Mesylation : A study by (Kim et al., 1999) found that 1 H -Benzotriazol-1-yl methanesulfonate is an effective reagent in selective mesylation. It can differentiate amino groups from one another, mesylating at primary amino groups in molecules with both primary and secondary amino groups and preferentially at amino over hydroxy groups.
Structural Analysis of Sulfonamides : Research by (Gowda et al., 2007) on N-(2,3-Dichlorophenyl)methanesulfonamide analyzed the structure, bond parameters, and torsion angles of methanesulfonanilides, which can provide insights into the biological activity of these compounds.
Synthesis of Benzimidazoles : A study by (Pete et al., 2008) describes the synthesis of 5(6)-(chloromethyl)benzimidazoles by eliminating sulfur dioxide using thionyl chloride from benzimidazole-5(6)-methane-sulfonic acids.
Molecular and Supramolecular Structures : Research by (Jacobs et al., 2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide examined their molecular and supramolecular structures, providing insights into the hydrogen-bonding patterns and potential applications in metal coordination.
Metal-free Approaches for C-C Bond Formation : A study by (Patel et al., 2016) highlighted a novel metal-free synthesis method for 3,3'-bisimidazopyridinylmethanes through intermolecular oxidative C(sp(2))-H bond functionalization.
Benzothiazoles Synthesis : Research by (Sharghi & Asemani, 2009) described an efficient method for synthesizing 2-substituted aromatic and aliphatic benzothiazoles using methanesulfonic acid/SiO2.
Electronic Effects in Self-Assembled Heterodimetallic Podates : A study by (Edder et al., 2000) investigated the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates.
Future Directions
Benzimidazole compounds, including “N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide”, have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing them into potential therapeutic agents .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have exhibited potent antibacterial activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to bacterial proteins and inhibiting their function, leading to the death of the bacteria .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with bacterial protein synthesis, which can disrupt various biochemical pathways within the bacteria .
Result of Action
It is known that benzimidazole derivatives can cause the death of bacteria by inhibiting their protein synthesis .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be affected by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-15-17(16(13(12)2)19-23(3,21)22)18-11-20(15)10-14-7-5-4-6-8-14/h4-9,11,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYIIBUXGVRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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